(2E)-3-[3-(Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl]Prop-2-Enoic Acid
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Overview
Description
(2E)-3-[3-(Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl]Prop-2-Enoic Acid is an organic compound that features a boronic ester group attached to a phenyl ring, which is further connected to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl]Prop-2-Enoic Acid typically involves the following steps:
Formation of the Boronic Ester Group: The boronic ester group can be introduced through a reaction between a phenylboronic acid and a diol, such as pinacol, under dehydrating conditions.
Attachment to the Phenyl Ring: The phenyl ring with the boronic ester group can be synthesized via a Suzuki-Miyaura coupling reaction, where a halogenated phenyl compound reacts with the boronic ester in the presence of a palladium catalyst.
Formation of the Propenoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the propenoic acid moiety, converting it to the corresponding alcohol or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Boronic acids or phenolic derivatives.
Reduction: Alcohols or alkanes.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
(2E)-3-[3-(Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl]Prop-2-Enoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving boron-containing compounds.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-[3-(Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl]Prop-2-Enoic Acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The boronic ester group can interact with enzymes and proteins that have active sites capable of binding boron-containing compounds.
Pathways Involved: The compound can participate in pathways involving boron-mediated reactions, such as the formation of boron-nitrogen or boron-oxygen bonds, which are crucial in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the propenoic acid moiety.
(2E)-3-Phenylprop-2-Enoic Acid: Similar in structure but lacks the boronic ester group.
Tetramethyl-1,3,2-Dioxaborolane: Contains the boronic ester group but lacks the phenyl and propenoic acid moieties.
Uniqueness
(2E)-3-[3-(Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl]Prop-2-Enoic Acid is unique due to the combination of the boronic ester group and the propenoic acid moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(E)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11(10-12)8-9-13(17)18/h5-10H,1-4H3,(H,17,18)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZDHXLKCCHHTD-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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